Cas no 126163-02-8 (2,3-Difluoro-4'-propyl-1,1'-Biphenyl)

2,3-Difluoro-4'-propyl-1,1'-Biphenyl structure
126163-02-8 structure
Product Name:2,3-Difluoro-4'-propyl-1,1'-Biphenyl
CAS No:126163-02-8
Molecular Formula:C15H14F2
Molecular Weight:232.26846
CID:63809
PubChem ID:15135229

2,3-Difluoro-4'-propyl-1,1'-Biphenyl Properties

Names and Identifiers

    • 2,3-Difluoro-4'-propyl-1,1'-Biphenyl
    • 1,2-difluoro-3-(4-propylphenyl)benzene
    • 2,3-DIFLUORO-4'-PROPYLBIPHENYL
    • 2,3-Difluoro-4'-propyl bipheny
    • 2,3-difluoro-1-phenyl-4-propylbenzene
    • 1,1'-Biphenyl, 2,3-difluoro-4'-propyl-
    • DTXSID70568809
    • SB66758
    • AC-23888
    • AMY8664
    • AKOS015917654
    • 2,3-Difluoro-4/'-propyl-1,1/'-biphenyl
    • SCHEMBL1599469
    • FT-0687696
    • 126163-02-8
    • DB-062462
    • InChIKey: YNBZINBCLJAJFS-UHFFFAOYSA-N
    • Inchi: InChI=1S/C15H14F2/c1-2-4-11-7-9-12(10-8-11)13-5-3-6-14(16)15(13)17/h3,5-10H,2,4H2,1H3
    • SMILES: CCCC1=CC=C(C=C1)C2=C(C(=CC=C2)F)F

Computed Properties

  • Exact Mass: 232.10600
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 232.10635677g/mol
  • Heavy Atom Count: 17
  • Complexity: 221
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 5.1
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • LogP: 4.58430
  • PSA: 0.00000
  • Refractive Index: 1.524
  • Boiling Point: 302 ºC
  • Flash Point: 114 ºC
  • Density: 1.093

2,3-Difluoro-4'-propyl-1,1'-Biphenyl Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1802466-1g
2,3-Difluoro-4'-propyl-1,1'-biphenyl
126163-02-8 98%
1g
¥5714.00

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